molecular formula C6H9ClF2O4S B2362928 Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate CAS No. 2377034-26-7

Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate

Cat. No.: B2362928
CAS No.: 2377034-26-7
M. Wt: 250.64
InChI Key: PDOGPKLTINABBZ-UHFFFAOYSA-N
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Description

Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate is a useful research compound. Its molecular formula is C6H9ClF2O4S and its molecular weight is 250.64. The purity is usually 95%.
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Scientific Research Applications

1. Biosynthesis of Enantiopure Intermediates

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates, is used for producing chiral drugs like statins. The biosynthesis of this compound involves asymmetric reduction by biocatalysis, offering advantages such as low cost, mild reaction conditions, high yield, and enantioselectivity. Notably, two novel carbonyl reductases discovered through genome database mining show promise for industrial production with significant enantiomeric excess (Ye, Ouyang, & Ying, 2011).

2. Synthesis in Medicinal Chemistry

In medicinal chemistry, a difluoro-derivative of chlorambucil, an anti-cancer drug, was synthesized from 4-nitrophenylacetic acid in a multi-stage process. This synthesis involved the conversion of 3-oxo-function to CF2 and subsequent transformations, showcasing the compound's utility in creating pharmacologically valuable products (Buss, Coe, & Tatlow, 1986).

3. Diels–Alder Cycloaddition Reactions

Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates, prepared via the Knoevenagel reaction, were used in Diels–Alder cycloaddition reactions with cyclopentadiene. The endo stereochemistry was determined through NOE experiments and X-ray analysis, highlighting the compound's role in detailed stereochemical studies (Goumont et al., 1999).

4. Biotechnological Synthesis

The biotechnological synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate was explored using whole recombinant cells of Escherichia coli. The high yield of the product and the use of 2-propanol as an energy source to regenerate NADH emphasize the compound's significance in biotechnological applications (Yamamoto, Matsuyama, & Kobayashi, 2002).

5. Synthesis of Proteinase Inhibitors

The compound was utilized in a Reformatsky reaction to prepare ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a precursor for a potential proteinase inhibitor. This highlights its utility in the synthesis of bioactive compounds (Angelastro, Bey, Mehdi, & Peet, 1992).

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-2,2-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O4S/c1-2-13-5(10)6(8,9)3-4-14(7,11)12/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOGPKLTINABBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCS(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.